Ethenyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound characterized by the presence of a cyano group, a phenyl ring, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and trifluoromethyl groups, and the final vinylation and sulfonation steps. Common reagents used in these reactions include trifluoromethyl iodide, cyanide sources, and vinyl acetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-CYANO-6-(4-PROPOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- **2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F3N2O2S |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
ethenyl 2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C17H11F3N2O2S/c1-2-24-15(23)10-25-16-12(9-21)13(17(18,19)20)8-14(22-16)11-6-4-3-5-7-11/h2-8H,1,10H2 |
InChI Key |
RDKJFCAIJHLGKT-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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